molecular formula C25H47NO4 B228390 Oleoylcarnitine CAS No. 13962-05-5

Oleoylcarnitine

Cat. No.: B228390
CAS No.: 13962-05-5
M. Wt: 425.6 g/mol
InChI Key: IPOLTUVFXFHAHI-SEYXRHQNSA-N
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Description

Oleoylcarnitine is an acylcarnitine, specifically an ester of oleic acid and carnitine. Acylcarnitines are derivatives of carnitine that play a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. This compound is a long-chain acylcarnitine that accumulates in the human body under certain metabolic conditions, such as fasting .

Mechanism of Action

Target of Action

Oleoylcarnitine primarily targets the glycine transporter 2 (GlyT2) . It acts as an inhibitor of GlyT2, displaying selectivity for GlyT2 over GlyT1 . Additionally, this compound is involved in the transport of long-chain fatty acids into the mitochondria .

Mode of Action

This compound interacts with its targets by inhibiting GlyT2 . This inhibition is thought to serve as a feedback inhibition mechanism of insulin action . In healthy subjects, increased concentrations of insulin effectively inhibit long-chain acylcarnitine production .

Biochemical Pathways

This compound is generally formed through esterification with long-chain fatty acids obtained from the diet . Its main function is to ensure long-chain fatty acid transport into the mitochondria . This role is crucial in the β-oxidation pathway, where fatty acids are oxidized .

Pharmacokinetics

The pharmacokinetics of carnitine and short-chain acylcarnitines, like this compound, are characterized by multicompartmental kinetics with prolonged absorption and low bioavailability of oral doses . They also exhibit slow distribution into tissues and high, concentration-dependent renal clearance .

Result of Action

The action of this compound results in increased intracellular content of long-chain acylcarnitines . This increase is thought to serve as a feedback inhibition mechanism of insulin action . In addition, this compound enhances sphere formation by HCC cells via STAT3 activation .

Action Environment

The action of this compound is influenced by environmental factors such as diet and metabolic conditions. For instance, this compound accumulates during certain metabolic conditions, such as fasting . Moreover, in obesity-driven and NASH-driven hepatocellular carcinoma (HCC), metabolic reprogramming mediated by the downregulation of CPT2 enables HCC cells to escape lipotoxicity and promotes hepatocarcinogenesis .

Biochemical Analysis

Biochemical Properties

Oleoylcarnitine is involved in several biochemical reactions, primarily related to fatty acid metabolism. It interacts with enzymes such as carnitine palmitoyltransferase 1 (CPT1) and carnitine palmitoyltransferase 2 (CPT2), which are crucial for the transport of long-chain fatty acids into the mitochondria . These enzymes facilitate the conversion of fatty acids into acylcarnitines, which can then be transported across the mitochondrial membrane. This compound also interacts with glycine transporter 2 (GlyT2), inhibiting its function . This interaction is significant in the context of neurotransmitter regulation and has implications for neurological health.

Cellular Effects

This compound has been shown to influence various cellular processes. In hepatocellular carcinoma (HCC) cells, this compound enhances the self-renewal properties of cancer stem cells through the activation of the signal transducer and activator of transcription 3 (STAT3) pathway . This activation leads to increased cell proliferation and survival, contributing to cancer progression. Additionally, this compound has been associated with the suppression of fatty acid β-oxidation, leading to the accumulation of lipid intermediates in cells . This accumulation can have various effects on cellular metabolism and energy homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of glycine transporter 2 (GlyT2), which affects neurotransmitter levels in the synaptic cleft . This inhibition can modulate synaptic transmission and has potential therapeutic implications for neurological disorders. This compound also activates the STAT3 signaling pathway in cancer cells, promoting cell proliferation and survival . Furthermore, the accumulation of this compound in cells can lead to feedback inhibition of insulin action, affecting glucose metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound levels can accumulate in cells and tissues under certain conditions, such as high-fat diets or metabolic disorders . This accumulation can lead to long-term changes in cellular function, including alterations in energy metabolism and lipid homeostasis. Additionally, this compound has been found to be relatively stable in laboratory conditions, with minimal degradation over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to enhance fatty acid metabolism and improve energy homeostasis . At high doses, this compound can lead to toxic effects, including liver damage and metabolic disturbances . These adverse effects highlight the importance of careful dosage regulation in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to fatty acid metabolism. It is synthesized from oleic acid and carnitine through the action of carnitine acyltransferases . Once formed, this compound can be transported into the mitochondria, where it undergoes β-oxidation to produce energy. This process is crucial for maintaining energy homeostasis, especially during periods of increased energy demand .

Transport and Distribution

Within cells, this compound is transported and distributed through the action of specific transporters and binding proteins. The carnitine-acylcarnitine translocase (CACT) plays a key role in transporting this compound across the mitochondrial membrane . Additionally, organic cation transporters (OCTNs) are involved in the distribution of this compound within tissues, facilitating its uptake and accumulation in specific cellular compartments .

Subcellular Localization

This compound is primarily localized within the mitochondria, where it participates in fatty acid β-oxidation . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. This localization is essential for its function in energy metabolism and cellular homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oleoylcarnitine can be synthesized through the esterification of oleic acid with carnitine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane under mild conditions to prevent the degradation of the reactants .

Industrial Production Methods

Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Oleoylcarnitine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific fatty acid composition (oleic acid) and its role in inhibiting the GlyT2 transporter. This sets it apart from other acylcarnitines, which may have different fatty acid components and biological activities .

Properties

IUPAC Name

3-[(Z)-octadec-9-enoyl]oxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h12-13,23H,5-11,14-22H2,1-4H3/b13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOLTUVFXFHAHI-SEYXRHQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H47NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101119871
Record name 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101119871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13962-05-5
Record name 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13962-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oleoylcarnitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013962055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101119871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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